molecular formula C29H44N4O2 B14221073 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea CAS No. 629647-41-2

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea

Cat. No.: B14221073
CAS No.: 629647-41-2
M. Wt: 480.7 g/mol
InChI Key: HAFCDIPJDMGZOT-UHFFFAOYSA-N
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Description

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group (–N=N–) linked to a phenyl ring, a hexyl chain, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea typically involves a multi-step process. One common method starts with the diazotization of a primary aromatic amine, followed by coupling with a phenol derivative to form the diazenyl compound. This intermediate is then reacted with a decyl bromide to introduce the decyl chain. Finally, the resulting compound is treated with urea under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea can undergo various chemical reactions, including:

    Oxidation: The diazenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, which alters the compound’s conformation and affects its interaction with biological molecules. This property is particularly useful in the development of photoresponsive materials and molecular switches .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is unique due to its combination of a diazenyl group, a long alkyl chain, and a urea moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in materials science and pharmaceuticals.

Properties

CAS No.

629647-41-2

Molecular Formula

C29H44N4O2

Molecular Weight

480.7 g/mol

IUPAC Name

10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decylurea

InChI

InChI=1S/C29H44N4O2/c1-2-3-4-11-14-25-15-17-26(18-16-25)32-33-27-19-21-28(22-20-27)35-24-13-10-8-6-5-7-9-12-23-31-29(30)34/h15-22H,2-14,23-24H2,1H3,(H3,30,31,34)

InChI Key

HAFCDIPJDMGZOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N

Origin of Product

United States

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